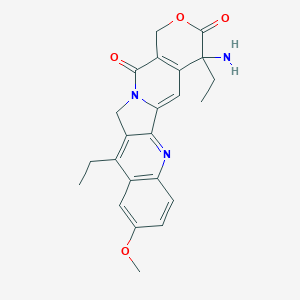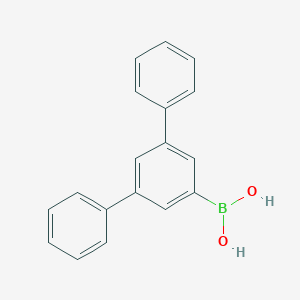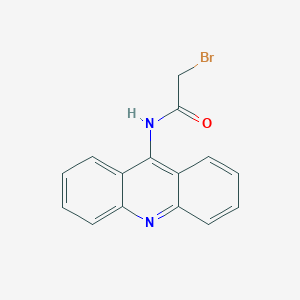![molecular formula C9H12N4O B145537 2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol CAS No. 131882-24-1](/img/structure/B145537.png)
2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol, also known as BIE, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The compound is synthesized through a specific method and its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments have been studied in detail.
Mécanisme D'action
The mechanism of action of 2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol involves the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. 2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol has been found to induce cell cycle arrest in the G2/M phase, leading to the activation of the caspase cascade and subsequent apoptosis.
Effets Biochimiques Et Physiologiques
2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, the induction of DNA damage, and the activation of the MAPK signaling pathway. 2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol has also been found to have antioxidant properties, which may contribute to its anticancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol in lab experiments is its high solubility in water, which makes it easy to prepare solutions for use in cell culture studies. However, one of the limitations of using 2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol is its cytotoxicity, which can make it difficult to study its effects on normal cells.
Orientations Futures
There are several future directions for the use of 2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol in scientific research. One potential application is in the development of targeted drug delivery systems, where 2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol could be used as a targeting ligand for cancer cells. Another potential use is in the development of new imaging agents for cancer diagnosis and treatment. Additionally, further studies are needed to investigate the potential of 2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol in other areas of scientific research, such as neurodegenerative diseases and infectious diseases.
Conclusion
In conclusion, 2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol is a promising compound with potential applications in various fields of scientific research, particularly in the development of anticancer drugs. Its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments have been studied in detail. Further research is needed to explore the full potential of 2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol in scientific research.
Méthodes De Synthèse
2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol is synthesized through a reaction between 2-aminoethanol and 2-nitro-1H-benzimidazole. The reaction involves the reduction of the nitro group to an amino group, followed by the formation of a hydrazine group through a condensation reaction. The resulting product is a white crystalline solid with a melting point of 178-180°C.
Applications De Recherche Scientifique
2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol has been found to have potential applications in various fields of scientific research. One of the most significant uses of 2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol is in the development of anticancer drugs. Studies have shown that 2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol has cytotoxic effects on cancer cells, making it a promising candidate for the development of new chemotherapeutic agents.
Propriétés
Numéro CAS |
131882-24-1 |
|---|---|
Nom du produit |
2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol |
Formule moléculaire |
C9H12N4O |
Poids moléculaire |
192.22 g/mol |
Nom IUPAC |
2-[amino(1H-benzimidazol-2-yl)amino]ethanol |
InChI |
InChI=1S/C9H12N4O/c10-13(5-6-14)9-11-7-3-1-2-4-8(7)12-9/h1-4,14H,5-6,10H2,(H,11,12) |
Clé InChI |
GGQCJPWFIXARCR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)N(CCO)N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)N(CCO)N |
Synonymes |
Ethanol, 2-[1-(1H-benzimidazol-2-yl)hydrazino]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



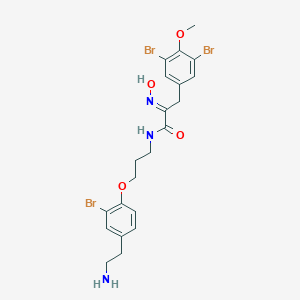

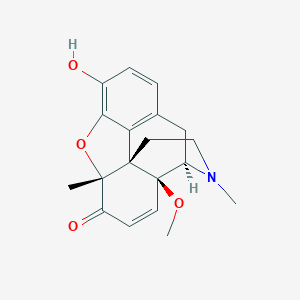


![2-[[5-[5-Amino-3-hydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]acetic acid](/img/structure/B145462.png)
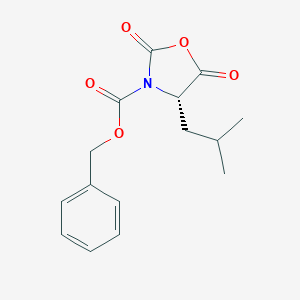
![3-Nitro-6-azabenzo[a]pyrene](/img/structure/B145465.png)
